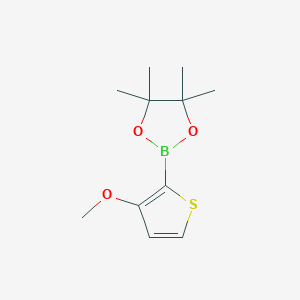
2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
“2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It’s a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophenes and their derivatives are widely used in various fields such as materials science, pharmacology, medicine, and organic synthesis .
Synthesis Analysis
The synthesis of thiophene derivatives, including those containing carbamimidothioate moieties, is an important area of research . These compounds can be synthesized in one preparative step from hetero-substituted allenes and aliphatic, cycloaliphatic, and aromatic isothiocyanates .Chemical Reactions Analysis
Under electron impact and chemical ionization, the molecular ion derived from the title compounds decomposes mainly via C–N bond cleavage in the carbamimidothioate fragment . A similar fragmentation pathway is observed in the chemical ionization mass spectra of these compounds .Aplicaciones Científicas De Investigación
Organic Semiconductors
This compound can be used as an intermediate in the synthesis of benzothiadiazole derivatives, which are used as building blocks in the preparation of organic semiconductors .
Luminescence Property
It can be used as a starting material in the synthesis of imidazo[1,2-a]pyridine derivatives exhibiting bright excited-state intramolecular proton transfer (ESIPT) luminescence property in solid-state .
Preparation of Polycyclic Aromatic Triptycenes
This compound can be used as a starting material in the preparation of polycyclic aromatic triptycenes .
Anti-inflammatory Properties
Thiophene and its substituted derivatives, including this compound, have been reported to possess anti-inflammatory properties .
Anti-psychotic Properties
Thiophene derivatives have been reported to have anti-psychotic properties .
Anti-arrhythmic Properties
Thiophene derivatives have been reported to have anti-arrhythmic properties .
Anti-anxiety Properties
Thiophene derivatives have been reported to have anti-anxiety properties .
Anti-fungal Properties
Thiophene derivatives have been reported to have anti-fungal properties .
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where a carbon-carbon bond is formed between two different organic groups . The process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound, as a boronic ester, provides the organoboron reagent necessary for the coupling process .
Pharmacokinetics
It’s known that boronic acid pinacol esters, in general, are susceptible to hydrolysis , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-Methoxythiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .
Action Environment
The action of 3-Methoxythiophene-2-boronic acid pinacol ester is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Propiedades
IUPAC Name |
2-(3-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(13-5)6-7-16-9/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKXDGOIQJEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670557 | |
| Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-98-5 | |
| Record name | 2-(3-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-C]pyridine-2-carbonyl chloride](/img/structure/B1500520.png)
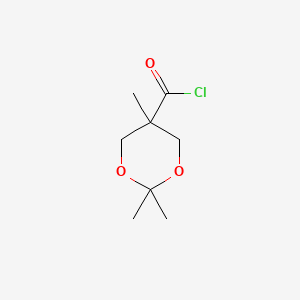
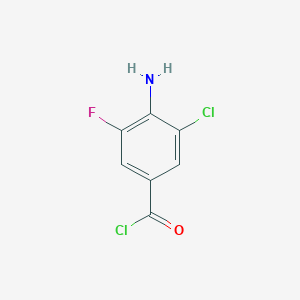
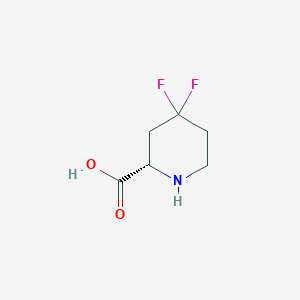

![Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B1500527.png)

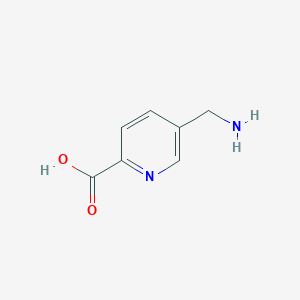
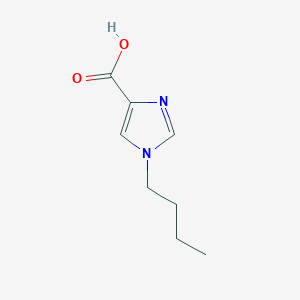
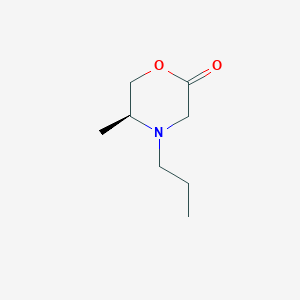
![1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride](/img/structure/B1500540.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylmethyl-amine hydrochloride](/img/structure/B1500541.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500542.png)